molecular formula C10H10N2O B8771478 1-Acetyl-3-methylindazole

1-Acetyl-3-methylindazole

Cat. No.: B8771478
M. Wt: 174.20 g/mol
InChI Key: PPNQRXQVQQPRRV-UHFFFAOYSA-N
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Description

Historical Evolution of Indazole Chemistry and Derivatives

The history of indazole chemistry began in 1883 with the pioneering work of German chemist Emil Fischer. mbimph.com He first characterized the indazole nucleus, describing it as a pyrazole (B372694) ring fused to a benzene (B151609) ring. Fischer's initial synthesis involved the thermal cyclization of ortho-hydrazinocinnamic acid to produce the parent 1H-indazole. nih.govsmolecule.com This discovery laid the groundwork for over a century of research into the synthesis and properties of this heterocyclic system. Following Fischer's work, other classical methods were developed, such as the Jacobson synthesis, which involves the intramolecular cyclization of N-nitroso-o-toluidides. These early methods, while foundational, often required harsh conditions and provided limited control over substitution patterns. The 20th century saw a growing interest in indazole derivatives as their pharmacological potential became evident, driving the development of more sophisticated synthetic routes. smolecule.com

Methodological Advancements in the Synthesis of N-Heterocyclic Aromatic Systems

The synthesis of N-heterocyclic compounds, including indazoles, has been revolutionized by modern catalytic methods. Transition-metal-catalyzed reactions, in particular, have become a cornerstone for constructing the indazole core with high efficiency and selectivity. benthamdirect.comresearchgate.netingentaconnect.com Palladium, rhodium, and copper catalysts are frequently employed in C-H activation and annulation sequences, allowing for the direct and atom-economical formation of complex indazole structures from readily available starting materials. nih.govnih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical syntheses.

Another significant advancement is the Davis-Beirut reaction, which provides a robust, redox-neutral pathway to 2H-indazoles and their derivatives from o-nitrobenzylamines. researchgate.netacs.orgnih.gov This reaction proceeds through a highly reactive nitroso-imine intermediate and allows for the synthesis of multiple classes of indazoles. acs.orgnih.gov Furthermore, green chemistry approaches, utilizing methods like microwave-assisted synthesis or electrochemical techniques, are gaining prominence. benthamdirect.comorganic-chemistry.org For instance, the electrochemical reduction of indazoles to form indazole anions, followed by reaction with acid anhydrides, provides a selective method for N1-acylation. organic-chemistry.org

Table 1: Comparison of Selected Modern Indazole Synthesis Methodologies

MethodologyKey FeaturesTypical Starting MaterialsTypical ProductsReference(s)
Transition-Metal Catalysis (e.g., Pd, Rh, Cu)High efficiency, atom economy, C-H activation/annulationAzobenzenes, ketoximes, aryl hydrazonesFunctionalized 1H- and 2H-indazoles benthamdirect.comnih.govnih.gov
Davis-Beirut ReactionRedox-neutral, forms N-N bond, versatileo-Nitrobenzylamines, anilines2H-indazoles, indazolones researchgate.netacs.orgnih.gov
Aryne CycloadditionMetal-free, mild conditions, forms 3-substituted indazolesN-tosylhydrazones, arynes (in situ)3-Substituted 1H-indazoles organic-chemistry.org
Electrochemical SynthesisSelective N1-acylation, avoids chemical oxidants/reductantsIndazoles, acid anhydridesN1-acyl indazoles organic-chemistry.org

Significance of Regioselective N-Functionalization in Indazole Systems

The indazole scaffold possesses two nitrogen atoms (N1 and N2) that can be functionalized, a characteristic known as annular tautomerism. nih.gov The biological activity of indazole derivatives is often highly dependent on the specific position of substituents on the heterocyclic ring, particularly on the nitrogen atoms. nih.gov Therefore, controlling the regioselectivity of N-functionalization (alkylation, acylation, etc.) to selectively yield either the N1 or N2 isomer is a critical challenge in synthetic chemistry. nih.gov

Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N1 and N2 products, with the ratio being influenced by factors such as the solvent, base, and the nature of the electrophile. dergipark.org.trbeilstein-journals.org For example, Mitsunobu conditions often show a preference for the N2 position. beilstein-journals.org In contrast, N-acylation is generally more selective. It has been suggested that while N-acylation can occur at both nitrogen atoms, the initially formed N2-acyl indazole can isomerize to the more thermodynamically stable N1-acyl indazole, making N1-acylation the predominant outcome under thermodynamic control. nih.govbeilstein-journals.orgd-nb.info

To achieve high regioselectivity, researchers have developed numerous strategies. These include the use of directing groups on the indazole ring, specific catalyst systems, and the careful selection of reaction conditions to favor either kinetic or thermodynamic control. researchgate.netnih.govbeilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) can favor N1-alkylation, while certain substituents at the C7 position can direct alkylation to the N2 position. nih.govbeilstein-journals.org The ability to selectively synthesize a single regioisomer is paramount for developing drug candidates, as it ensures product homogeneity and a consistent pharmacological profile. nih.gov

Overview of the Research Landscape Surrounding 1-Acetyl-3-methylindazole within Indazole Chemistry

The compound this compound is a specific derivative within the broader class of N-functionalized indazoles. While comprehensive academic studies focusing exclusively on this single molecule are not widespread, its synthesis and properties can be understood from the general principles of indazole chemistry. Its formal name is Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, and it is available commercially, identified by CAS Number 2368870-45-3. americanelements.com

The synthesis of this compound would typically proceed via the N-acylation of 3-methylindazole. This reaction is generally accomplished using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. As noted previously, the acylation of indazoles tends to favor substitution at the N1 position, which is the thermodynamically more stable position for the acyl group. nih.govbeilstein-journals.org An electrochemical method using an acid anhydride has also been reported for the selective N1-acylation of indazoles. organic-chemistry.org

In the broader research context, N-acetyl indazoles are often synthesized as intermediates. actapharmsci.com The acetyl group can serve as a protecting group for the N1 position, allowing for selective functionalization at other positions of the indazole ring, such as C3. clockss.org Following subsequent reactions, the acetyl group can be removed under hydrolytic conditions. Studies on related N-acetylated indazole derivatives have explored their chemical reactivity and potential biological activities, such as anti-inflammatory properties. clockss.org

Academic Rationale for the Investigation of this compound and its Analogues

The academic and industrial interest in this compound and its analogues is primarily driven by their potential as versatile building blocks in medicinal chemistry and drug discovery. pharmablock.comnih.gov The indazole core is a recognized "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets, particularly protein kinases. pharmablock.com Many FDA-approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature an N-substituted indazole core. nih.gov

The investigation of compounds like this compound serves several key purposes:

Synthetic Intermediates: The N1-acetyl group makes the compound a useful intermediate. It can direct further substitutions on the indazole ring or be transformed into other functional groups. For example, N1-acylindazoles can be used in reductive processes to furnish N1-alkylindazoles, which are common in pharmaceutical agents. nih.govd-nb.info

Bioisosteric Replacement: The indazole ring is often used as a bioisostere for indole (B1671886) or phenol (B47542), offering potentially improved metabolic stability or binding interactions. pharmablock.comnih.gov Synthesizing and studying a library of substituted indazoles, including N-acetylated versions, allows researchers to explore structure-activity relationships (SAR) for a given biological target.

Development of New Methodologies: The synthesis of specific derivatives like this compound can serve as a model reaction for developing new, more efficient, and selective N-functionalization protocols. nih.gov The challenge of achieving high regioselectivity drives innovation in synthetic organic chemistry. beilstein-journals.org

Probing Biological Activity: While often used as an intermediate, the N-acetyl group itself can contribute to the biological profile of a molecule. The investigation of simpler analogues helps to build a fundamental understanding that can be applied to the design of more complex and potent drug candidates. actapharmsci.comgoogle.com

Table 2: Research Interest in N-Functionalized Indazoles

Area of InterestRationaleExample Application/CompoundReference(s)
Kinase InhibitionIndazole scaffold mimics the hinge-binding motif of ATP.Pazopanib, Niraparib (Anti-cancer) pharmablock.comnih.gov
Synthetic Building BlocksN-functionalization allows for controlled, stepwise synthesis of complex molecules.Precursor for Granisetron (Antiemetic) google.comgoogle.com
BioisosterismServes as a replacement for indole or phenol to improve drug properties.Indole bioisosteres in various drug discovery programs. pharmablock.comnih.gov
Methodology DevelopmentThe challenge of regioselective functionalization drives synthetic innovation.Development of scalable N1-alkylation protocols. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(3-methylindazol-1-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-9-5-3-4-6-10(9)12(11-7)8(2)13/h3-6H,1-2H3

InChI Key

PPNQRXQVQQPRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Acetyl 3 Methylindazole

Diverse Synthetic Routes to the 3-Methylindazole Precursor

The construction of the 3-methylindazole scaffold is a critical first step. Various synthetic strategies have been developed, primarily revolving around the formation of the bicyclic indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring.

Cyclization Reactions in 3-Methylindazole Formation

Intramolecular cyclization is a cornerstone of indazole synthesis. A common approach begins with suitably substituted benzene derivatives that undergo ring closure to form the pyrazole portion of the molecule.

One established method for synthesizing 3-methyl-1H-indazole starts from acetophenone (B1666503). The process involves a sequence of reactions:

Nitration: Acetophenone is nitrated using a mixture of sulfuric acid and nitric acid to produce 2-nitroacetophenone. The use of a catalyst like calcium metasilicate (B1246114) powder has been shown to significantly increase the yield of this step. patsnap.com

Reduction: The nitro group of 2-nitroacetophenone is then reduced to an amino group, forming 2-aminoacetophenone (B1585202). This reduction is typically achieved using iron powder and ammonium (B1175870) chloride. patsnap.com

Diazotization and Cyclization: The resulting 2-aminoacetophenone is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid. The intermediate diazonium salt then undergoes intramolecular cyclization, often facilitated by a reducing agent like tin(II) chloride (SnCl₂), to yield 3-methyl-1H-indazole. patsnap.com

Another significant cyclization strategy involves the use of hydrazones. For instance, the cyclization of 2,6-dialkoxy acetophenone hydrazones in the presence of polyphosphoric acid (PPA) has been reported to yield 3-methyl-4-alkoxyindazoles, demonstrating the versatility of hydrazone precursors in constructing the indazole core. researchgate.net

Methodologies for Benzo-Fused Pyrazole Ring Construction

The construction of the benzo-fused pyrazole ring, the fundamental structure of indazole, can be achieved through various modern synthetic methodologies. These methods often offer greater flexibility and tolerance for a wide range of functional groups.

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes can serve as the dipolarophile, reacting with diazo compounds. For example, N-tosylhydrazones can react with arynes to generate diazo compounds in situ, which then undergo 1,3-dipolar cycloaddition to afford 3-substituted indazoles. organic-chemistry.org Similarly, reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-alkyl/aryl-1H-indazoles. organic-chemistry.org The formation of 3,3-disubstituted 3H-indazoles can also occur through the [2+3] cycloaddition of diazo compounds with arynes. nih.gov

Metal-Free Cyclization: One-pot, metal-free reactions provide an operationally simple and environmentally benign alternative. A notable example is the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which yields indazoles under mild conditions with broad functional group tolerance. organic-chemistry.org

Transition-Metal-Catalyzed Annulation: Transition metals, particularly rhodium and copper, have been employed to catalyze the [4+1] annulation of compounds like azobenzenes with α-carbonyl sulfoxonium ylides to form 3-acyl-(2H)-indazoles. nih.gov These methods proceed through sequential C-H bond activation and cyclization steps. nih.gov

The table below summarizes key synthetic approaches for the 3-methylindazole precursor.

Starting MaterialKey ReagentsProductReference
Acetophenone1. H₂SO₄, HNO₃, CaSiO₃2. Fe, NH₄Cl3. HCl, NaNO₂, SnCl₂3-Methyl-1H-indazole patsnap.com
2,6-Dialkoxy acetophenone hydrazonesPolyphosphoric acid (PPA)3-Methyl-4-alkoxyindazoles researchgate.net
N-Tosylhydrazones + Arynes-3-Substituted indazoles organic-chemistry.org
2-AminophenonesHydroxylamine derivativesIndazoles organic-chemistry.org

Regioselective N-Acetylation Strategies for Indazoles

Once the 3-methylindazole core is synthesized, the next crucial step is the introduction of an acetyl group onto one of the nitrogen atoms. Indazole is an ambidentate nucleophile, meaning acylation can occur at either the N-1 or N-2 position. Achieving regioselectivity is a significant challenge, as the thermodynamic stability of the resulting isomer and the reaction conditions play a pivotal role. Generally, the N-1 substituted indazole is considered the more thermodynamically stable regioisomer. nih.gov

Direct N-Acylation Protocols from Indazole Cores

Direct acylation methods involve the reaction of the indazole core with an acetylating agent. The regiochemical outcome is highly dependent on the reaction conditions.

An innovative approach is the electrochemical N-1 acylation of indazoles. organic-chemistry.orgacs.org This "anion pool" method involves the electrochemical reduction of the indazole to generate an indazole anion. organic-chemistry.orgacs.org This nucleophile then reacts with an acid anhydride (B1165640) (like acetic anhydride) to selectively yield the N-1 acylated product. organic-chemistry.orgacs.org This procedure is notable for being base-free and catalyst-free, offering a green chemistry alternative to traditional methods. organic-chemistry.org

Catalyst-Based N-Acetylation Approaches

Catalysts can be employed to enhance both the rate and selectivity of the N-acetylation reaction.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective organocatalysts for the N-1 acylation of indazoles. researchgate.net In one reported method, an NHC catalyst is used in a reaction between 6-amino-1H-indazole and an aldehyde in the presence of an oxidant and a base, resulting in the desired N-1 acylated indazole. researchgate.net

Potassium Iodide (KI): A metal-free oxidative cross-coupling strategy utilizing KI as a catalyst has been developed for the N-acylation of azoles. This reaction proceeds via the coupling of acyl radicals with the azole. researchgate.net

The following table highlights different catalytic systems for N-acylation.

Catalyst SystemAcetylating SourceSelectivityReference
Electrochemical (Catalyst-free)Acid AnhydridesN-1 selective organic-chemistry.orgacs.org
N-Heterocyclic Carbene (NHC)AldehydesN-1 selective researchgate.netresearchgate.net
Potassium Iodide (KI)AldehydesN-1 selective researchgate.net

Optimization of Reaction Conditions for Acetylation Selectivity

The regioselectivity of indazole functionalization is profoundly influenced by the choice of base, solvent, and electrophile. nih.gov While much of the literature focuses on N-alkylation, the principles often extend to N-acylation.

Base and Solvent Effects: For N-alkylation, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent has been shown to be a promising system for achieving high N-1 selectivity. nih.govd-nb.info This high selectivity is attributed to the coordination of the sodium cation with the indazole N-2 atom and an electron-rich atom in a C-3 substituent. researchgate.net In contrast, different conditions, such as using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), can lead to mixtures of N-1 and N-2 isomers. nih.gov

Steric and Electronic Effects: The substituents on the indazole ring also impact the N-1/N-2 ratio. Steric hindrance, particularly at the C-7 position, can diminish the efficiency and selectivity of N-1 acylation. organic-chemistry.org Conversely, certain electronic factors can be exploited; for instance, C-7 substituted indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me have been shown to confer excellent N-2 regioselectivity in alkylation reactions. nih.govd-nb.info

Thermodynamic vs. Kinetic Control: It is suggested that regioselective indazole N-acylation can provide the N-1 substituted regioisomer through the isomerization of the initially formed N-2 acylindazole to the more thermodynamically stable N-1 product. nih.gov This implies that under conditions allowing for equilibration, the N-1 isomer is favored. A recent methodology for synthesizing N-1 alkyl indazoles, which demonstrated high selectivity, attributed its success to thermodynamic control. nih.gov

Transition Metal-Catalyzed Synthetic Routes to Substituted Indazoles Relevant to 1-Acetyl-3-methylindazole

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex molecules like substituted indazoles with high efficiency and selectivity. nitk.ac.inresearchgate.net Catalysts based on metals such as rhodium, palladium, and cobalt have been extensively used to facilitate the formation of the indazole core and its subsequent derivatization. nih.govacs.org These methods often proceed via C-H bond activation and annulation cascades, providing direct access to functionalized indazoles from readily available starting materials. nih.govmdpi.com For instance, Rh(III)-catalyzed reactions of azobenzenes with aldehydes or alkenes can yield N-aryl-2H-indazoles and other substituted indazoles through C-H functionalization and cyclative capture. nih.govmdpi.comnih.gov Similarly, cobalt(III) catalysts have been employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org These routes are highly relevant for creating the core 3-methylindazole structure, which is the immediate precursor to this compound.

Palladium catalysis is particularly prominent in the formation of carbon-heteroatom bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including indazoles. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. nih.gov This methodology has been adapted for the intramolecular cyclization of substrates like 2-halobenzophenone tosylhydrazones to construct the indazole nucleus under mild conditions. nih.gov Such approaches are advantageous as they tolerate a wide range of functional groups, which is crucial for the synthesis of complex derivatives. nih.gov

These palladium-catalyzed cyclizations provide a direct route to the indazole scaffold. For the synthesis of a precursor to this compound, a suitably substituted o-haloaryl hydrazone could be cyclized to form the 3-methylindazole core, which can then be acetylated at the N1 position. The versatility of palladium catalysts allows for the use of various ligands and reaction conditions to optimize yield and selectivity. acs.org

Table 1: Examples of Palladium-Catalyzed Systems for Indazole Synthesis

Catalyst SystemSubstratesReaction TypeKey Features
Pd(OAc)₂ / Ligand2-halobenzophenone tosylhydrazonesIntramolecular Buchwald-Hartwig AminationMild conditions, wide functional group tolerance. nih.gov
Pd(OAc)₂ / XantphosN-substituted 4-bromo-7-azaindole with aminesIntermolecular C-N Cross-CouplingEfficient formation of C-N bonds on a heterocyclic core. beilstein-journals.org
Pd₂(dba)₃ / tBuBrettPhosUnprotected bromoimidazoles/bromopyrazoles with aminesC-N Cross-CouplingEffective for unprotected nitrogen heterocycles. acs.org
Pd-Catalyst2-bromobenzonitriles and benzophenone (B1666685) hydrazoneArylation followed by deprotection/cyclizationTwo-step synthesis of 3-aminoindazoles. organic-chemistry.org

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net This approach allows for the late-stage introduction of functional groups onto the indazole core, increasing molecular complexity and diversity. nih.govresearchgate.net Both palladium and rhodium catalysts have been successfully used to mediate the C-H activation of indazoles. nih.govnih.gov

For the synthesis of this compound, C-H functionalization could theoretically be applied to an indazole precursor to introduce the methyl group at the C3 position. For example, transition metal-catalyzed C-H activation of an N-protected indazole followed by coupling with a methylating agent could provide the desired 3-methylated intermediate. Research has shown that Rh(III)/Cu(II) catalyst systems can facilitate sequential C-H bond activation and intramolecular annulation to build the indazole ring system itself. nih.govmdpi.com Furthermore, palladium catalysis can be used for C-H activation followed by intramolecular amination of benzophenone tosylhydrazones, offering another route to the indazole core. nih.gov

Table 2: Transition Metal-Catalyzed C-H Functionalization for Indazole Synthesis

Catalyst SystemReactantsTransformationReference
[CpRhCl₂]₂ / AgSbF₆Azobenzenes and aldehydesC-H bond addition and cyclative capture to form N-aryl-2H-indazoles. nih.govnih.gov
[CpRhCl₂]₂ / Cu(OAc)₂Azobenzenes and alkenesC-H functionalization and cyclization to form indazoles. mdpi.com
Rh(III) / Cu(II)Ethyl benzimidates and nitrosobenzenesSequential C-H bond activation and intramolecular cascade annulation. nih.gov
Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃Benzophenone tosylhydrazonesC-H activation followed by intramolecular amination. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. atiner.grnih.gov This philosophy is increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including indazole derivatives, to create more sustainable and environmentally benign manufacturing processes. researchgate.netmdpi.com Key principles include the use of safer solvents, improving energy efficiency, and maximizing atom economy. atiner.grnih.gov

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Research into the synthesis of indazoles has explored the use of environmentally friendly solvents like water or dimethyl sulfoxide (B87167) (DMSO), as well as solvent-free conditions. researchgate.netrsc.org For example, a metal-free method for the regioselective halogenation of 2H-indazoles has been developed that can be carried out in water, demonstrating an eco-friendly approach. rsc.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to shorter reaction times, reduced energy consumption, and higher yields, sometimes in the absence of a traditional solvent. nih.govrasayanjournal.co.in The synthesis of bioactive 1H-indazoles has been reported using DMSO and a natural catalyst (lemon peel powder) under ultrasound irradiation, providing a greener alternative to conventional methods that require more time and energy. researchgate.net Such methodologies could be adapted for the synthesis of this compound, for instance, by performing the N-acetylation step of 3-methylindazole under microwave irradiation or using a greener solvent.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

Green ApproachTechnique/SolventAdvantagesApplicability to Indazole Synthesis
Reduced-SolventWaterEnvironmentally benign, low cost, non-flammable.Mono-halogenation of 2H-indazoles. rsc.org
Reduced-SolventDMSO with UltrasoundShorter reaction times, good yields.Synthesis of 1H-indazoles from aldehydes and hydrazine. researchgate.net
Energy EfficiencyMicrowave IrradiationRapid heating, reduced reaction times, often higher yields.Synthesis of various heterocycles, applicable to final acetylation step. nih.govrasayanjournal.co.in
Metal-Free SynthesisN/AAvoids toxic and expensive metal catalysts.Halogenation of 2H-indazoles, synthesis from o-aminobenzoximes. rsc.orgnih.gov

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. nih.gov In contrast, reactions like substitutions and eliminations often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov

In the context of synthesizing this compound, synthetic routes should be designed to maximize atom economy. Transition metal-catalyzed C-H activation/annulation cascades are excellent examples of atom-economical reactions, as they construct the indazole ring by rearranging and joining the atoms of the starting materials with few, if any, wasted atoms. mdpi.com For example, the Rh(III)-catalyzed reaction of arylhydrazines with alkenes to form 2,3-dihydro-1H-indazoles proceeds with high atom economy. mdpi.com The selection of sustainable reagents is also critical. Utilizing catalysts instead of stoichiometric reagents, and choosing reagents that are renewable and have low environmental impact, are key considerations in designing a green synthesis for this compound. primescholars.com

Mechanistic Investigations of Chemical Transformations Involving 1 Acetyl 3 Methylindazole

Detailed Mechanistic Pathways of N-Acetylation on Indazole Scaffolds

The N-acetylation of an indazole, such as 3-methylindazole, to form 1-acetyl-3-methylindazole is a process governed by the nucleophilic character of the two nitrogen atoms in the pyrazole (B372694) ring. The reaction typically involves the activation of the indazole nucleus, followed by attack on an acylating agent.

The generally accepted mechanism for the N-acylation of indazoles begins with the deprotonation of the N-H group by a base, forming an indazolide anion. This anion is a resonance-stabilized intermediate where the negative charge is delocalized over both nitrogen atoms. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).

Regioselectivity in the N-acylation of indazoles is a key consideration, as the reaction can potentially yield two different products: the N-1 and N-2 acetylated isomers. Often, the reaction leads to a mixture of these isomers. However, it has been observed that N-1 substituted indazoles are typically the more thermodynamically stable product. beilstein-journals.orgnih.gov Some synthetic methods achieve N-1 selectivity through an equilibration process where the initially formed N-2 acylindazole isomerizes to the more stable N-1 regioisomer. beilstein-journals.orgnih.gov

The formation of specific intermediates is central to the outcome of N-acylation reactions on the indazole scaffold. The primary intermediate is the indazolide anion, generated by the action of a base. The nature of the counter-ion (e.g., Na+, K+) and the solvent can influence the reactivity and regioselectivity of this anion by forming different types of ion pairs (tight vs. solvent-separated). nih.gov

Following the initial nucleophilic attack, the reaction can proceed through a kinetically controlled or thermodynamically controlled pathway.

Kinetic Control: The N-2 position of the indazolide anion is often considered more sterically accessible and may react faster, leading to the N-2 acetylated indazole as the initial, kinetic product.

Thermodynamic Control: The N-1 acetylated indazole is generally the more thermodynamically stable isomer. nih.gov Under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times), the initially formed N-2 isomer can rearrange to the N-1 isomer. This isomerization suggests that the N-2 acylindazole is a key intermediate on the pathway to the final, more stable N-1 product. beilstein-journals.orgnih.gov

The mechanism of this isomerization is believed to involve the transfer of the acetyl group, potentially through a series of dissociation and re-association steps or via an intramolecular rearrangement, particularly under thermal or catalytic conditions. Acylating reagents themselves, such as fluoracylimidazoles and fluorinated anhydrides, are designed to readily target and react with polar, nucleophilic sites. researchgate.net

Kinetic studies provide quantitative data on reaction rates and help to elucidate mechanistic pathways. While specific kinetic studies on the N-acetylation of 3-methylindazole are not extensively detailed in the available literature, analogies can be drawn from studies on similar heterocyclic systems, such as N-acylimidazoles. nih.gov

In these systems, the rate of reaction is influenced by several factors:

Nucleophilicity of the Indazole: Electron-donating substituents on the indazole ring increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.

Electrophilicity of the Acylating Agent: The reactivity of the acylating agent (e.g., acetyl chloride > acetic anhydride) significantly impacts the reaction rate.

Steric Hindrance: Bulky substituents on either the indazole ring (especially near the nitrogen atoms) or on the acyl group can sterically hinder the approach of the reactants, leading to a decrease in the reaction rate. nih.gov

For N-functionalization processes, kinetic studies can distinguish between the formation rates of the N-1 and N-2 isomers. A higher rate constant for the formation of the N-2 isomer would confirm it as the kinetic product, while studies showing its conversion over time to the N-1 isomer would support the thermodynamic control hypothesis.

Theoretical Analysis of Regioselectivity in Indazole N-Functionalization

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the regioselectivity of chemical reactions. nih.gov For indazole N-functionalization, these studies provide insights into the electronic structure and relative stability of the reactants, intermediates, and products.

The regioselectivity of N-alkylation and N-acylation is primarily dictated by the inherent properties of the two nitrogen atoms in the indazole ring.

Tautomer Stability: The 1H-indazole tautomer is calculated to be more thermodynamically stable than the 2H-indazole tautomer. nih.govresearchgate.net This inherent stability often translates to the final product distribution under thermodynamic control, favoring the N-1 substituted product.

Electronic Properties: Computational analyses like Natural Bond Orbital (NBO) are used to calculate the partial charges on the N-1 and N-2 atoms. nih.govresearchgate.net The nitrogen atom with the greater negative charge is typically predicted to be the more nucleophilic site. Fukui indices are also calculated to predict the local reactivity and susceptibility to nucleophilic or electrophilic attack. nih.govresearchgate.net These calculations often suggest subtle differences in the electronic character of the two nitrogens that can be exploited to achieve regioselectivity.

DFT calculations can model the entire reaction pathway, including the transition states for N-1 and N-2 substitution. The calculated activation energies for each pathway can predict which isomer is the kinetic product (the one with the lower activation energy barrier). Such studies have suggested that for N-alkylation, chelation mechanisms involving the cation from the base can favor N-1 substitution, while other non-covalent interactions can drive the formation of the N-2 product. nih.gov These principles are expected to be broadly applicable to N-acetylation as well.

Table 1: Theoretical Parameters Influencing Indazole Regioselectivity
ParameterDescriptionImplication for Regioselectivity
Tautomer Stability Relative energy of 1H-indazole vs. 2H-indazole.1H-tautomer is more stable, favoring N-1 products under thermodynamic control. nih.govresearchgate.net
NBO Partial Charges Calculated electron density on N-1 and N-2 atoms.The more negative nitrogen is predicted to be more nucleophilic and kinetically favored. nih.gov
Fukui Indices Measures the reactivity of atomic sites.Helps predict the most likely site for electrophilic attack by the acetyl group. nih.govresearchgate.net
Activation Energy (ΔG‡) Energy barrier for N-1 vs. N-2 acetylation pathways.The pathway with the lower activation energy leads to the kinetic product.

Reaction Mechanisms of Further Derivatization at the 1-Nitrogen or 3-Methyl Positions of this compound

Once formed, this compound can serve as a substrate for further chemical transformations. The acetyl group at the N-1 position acts as both an electronic-modifying group and a protecting group, influencing subsequent reactions at other positions.

Derivatization at the 1-Nitrogen: The N-acetyl group can be readily removed under hydrolytic conditions (acidic or basic) to regenerate the N-H of 3-methylindazole, making it a useful protecting group. This allows for selective functionalization at other positions, after which the acetyl group can be cleaved.

Alternatively, the acetyl group can be transformed. For instance, reduction of the amide carbonyl group can lead to an N-ethyl derivative. Such transformations allow the conversion of an N-1 acylindazole into an N-1 alkylindazole. beilstein-journals.orgnih.gov

Derivatization at the 3-Methyl Position: The methyl group at the C-3 position is activated towards certain reactions. The N-1 acetyl group, being electron-withdrawing, can influence the acidity of the protons on the C-3 methyl group.

Deprotonation and Alkylation: Under strong basic conditions, the methyl group can be deprotonated to form a carbanionic species. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides) to introduce new substituents at this position. The N-1 acetyl group is crucial here, as direct C-3 functionalization of unprotected 1H-indazoles can be challenging. mdpi.com

Oxidation: The methyl group can be oxidized to other functional groups, such as an aldehyde, carboxylic acid, or hydroxymethyl group, using appropriate oxidizing agents.

Halogenation: Radical halogenation could potentially occur at the methyl group, leading to mono-, di-, or tri-halomethyl derivatives, which are versatile intermediates for further synthesis.

Computational Studies on Reaction Energetics and Transition States

Detailed computational studies provide a quantitative picture of the reaction mechanism by mapping the potential energy surface. For the N-acetylation of indazole, these studies would calculate the energies of all species involved, including reactants, intermediates, transition states, and products.

A typical reaction energy profile for the competing N-1 and N-2 acetylation pathways would be constructed. This profile would show the relative energies of the N-1 and N-2 transition states. The difference in these activation energies (ΔΔG‡) determines the kinetic regioselectivity. A smaller activation energy for the N-2 pathway would confirm it as the kinetically preferred route.

The calculations would also provide the geometries of the transition states, revealing the key bond-forming and bond-breaking events. For example, the transition state for the nucleophilic attack of the indazolide anion on acetic anhydride would show a partially formed N-C bond and a partially broken C-O bond in the anhydride.

Furthermore, computational studies can quantify the thermodynamic driving force for the isomerization of the N-2 acetyl product to the N-1 acetyl product. By calculating the relative energies of the two isomers, the equilibrium constant for the isomerization can be predicted, confirming that the N-1 substituted indazole is indeed the thermodynamically favored product. nih.gov

Table 2: Key Energetic Data from Computational Studies
Energetic ParameterSignificance in Mechanistic Analysis
ΔE(N1-N2) Product Energy difference between the N-1 and N-2 acetylated products. A negative value indicates N-1 is more stable.
ΔG‡(N1) Gibbs free energy of activation for the N-1 acetylation pathway.
ΔG‡(N2) Gibbs free energy of activation for the N-2 acetylation pathway.
ΔΔG‡ = ΔG‡(N1) - ΔG‡(N2) Difference in activation energies, which determines the kinetic product ratio.
ΔG(Isomerization) Free energy change for the N-2 to N-1 isomerization, indicating thermodynamic feasibility.

Strategic Derivatization and Structural Modification of the 1 Acetyl 3 Methylindazole Core

Methodologies for Modification of the 3-Methyl Substituent

The 3-methyl group on the indazole ring, being in a benzylic-like position, is amenable to several functionalization strategies, primarily through free-radical pathways or oxidation.

One common approach is free-radical halogenation . The use of N-bromosuccinimide (NBS), often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, can selectively introduce a bromine atom to form 3-(bromomethyl)-1H-indazole. This intermediate is highly valuable as it can undergo subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups, including ethers, amines, and cyanides.

Another key methodology is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can convert the methyl group into a carboxylic acid, yielding 1H-indazole-3-carboxylic acid. This carboxylated derivative serves as a versatile handle for further modifications, such as amide bond formation or esterification, significantly expanding the chemical space accessible from the original scaffold.

Approaches for Regioselective Introduction of Substituents on the Benzo-Ring System

Achieving regioselectivity in the functionalization of the benzene (B151609) portion of the indazole core is critical for fine-tuning the electronic and steric properties of the molecule. Several methods are employed to control the position of incoming substituents.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the indazole ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgunblog.fr For an N-acylated indazole, the acetyl group can act as a DMG, directing lithiation to the C-7 position. The resulting aryllithium species can then react with various electrophiles to introduce substituents specifically at this position.

Palladium-catalyzed C-H functionalization has also emerged as an effective tool for the regioselective derivatization of indazoles. rsc.orgnih.govacs.org These methods can direct the introduction of aryl, alkyl, or other groups to specific positions on the benzo-ring, often guided by the inherent reactivity of the C-H bonds or through the use of directing groups. acs.orgnih.govnih.gov For instance, chelate-assisted C-H activation can lead to nitration or other modifications at defined locations on the aromatic ring. rsc.orgresearchgate.net

Furthermore, classical electrophilic aromatic substitution reactions such as nitration and halogenation can be employed. The regiochemical outcome is governed by the combined directing effects of the fused pyrazole (B372694) ring and the substituents already present (i.e., the N-acetyl and C-3 methyl groups). For example, nitration of 1-acetyl-3-methylindazole tends to occur at the C-5 or C-6 positions, influenced by the activating nature of the indazole system, although mixtures of isomers can be formed. frontiersin.org

Synthetic Routes to N-Alkylated and Other N-Acylated Indazole Analogues

Modification at the N-1 position is a common strategy to modulate the pharmacological properties of indazole derivatives. This typically involves a two-step process starting from this compound: deacetylation followed by N-alkylation or N-acylation.

Deacetylation can be achieved under either acidic or basic conditions. For instance, treatment with strong acids or bases can hydrolyze the amide bond to yield 3-methyl-1H-indazole. researchgate.netetsu.edu Milder, alcoholytic methods, such as using trifluoroacetic acid in methanol, can also be effective for removing the acetyl group. nih.gov

Once the N-1 position is free, regioselective N-alkylation or N-acylation can be performed. The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers. beilstein-journals.org However, reaction conditions can be optimized to favor the desired N-1 product. The selection of the base and solvent system is critical in controlling this regioselectivity, which is often a contest between the kinetic and thermodynamic products. wikipedia.orglibretexts.orgresearchgate.net

ConditionFavored ProductRationale
Strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., THF) N-1 AlkylationThis combination favors the formation of the more thermodynamically stable N-1 anion and subsequent alkylation. beilstein-journals.org
Weaker base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) Mixture of N-1 and N-2These conditions often lead to less selectivity, forming a mixture of kinetic (N-2) and thermodynamic (N-1) products. beilstein-journals.org
Mitsunobu Conditions N-2 AlkylationThese conditions often show a strong preference for the formation of the N-2 regioisomer. beilstein-journals.org

This table provides a generalized summary of conditions influencing the regioselectivity of indazole alkylation.

For N-acylation , the N-1 position is generally the thermodynamically favored site. beilstein-journals.org Reaction of 3-methyl-1H-indazole with acyl chlorides or carboxylic acids (using coupling agents) typically provides the N-1 acylated product with high selectivity. beilstein-journals.org A highly selective and scalable N1-alkylation procedure has been developed, highlighting the importance of thermodynamic control to avoid the formation of N2-alkylated byproducts. rsc.org

Development of Structure-Activity Relationship (SAR) Methodologies for Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, and understanding its structure-activity relationships (SAR) is crucial for designing potent and selective therapeutic agents. bldpharm.com SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.govnih.gov

For indazole derivatives, SAR exploration typically focuses on three key areas:

The N-1 substituent: Modifications here can influence solubility, metabolic stability, and interactions with the target protein.

The C-3 substituent: This position often points towards the solvent-exposed region and can be modified to enhance potency or introduce vectors for further functionalization.

The benzo-ring (positions 4, 5, 6, and 7): Substituents on the benzene ring can modulate the electronic properties of the core and provide key interactions with the biological target. acs.org

For example, in the development of indazole-based kinase inhibitors, SAR studies have revealed that specific substitutions on the benzo-ring are critical for achieving high potency and selectivity. researchgate.net Similarly, for CCR4 antagonists, extensive SAR studies have shown that while small groups are tolerated at positions C5, C6, and C7, specific methoxy (B1213986) or hydroxyl groups at C4 enhance potency. acs.org

The design of new indazole-based molecules is often guided by established medicinal chemistry principles to optimize their drug-like properties.

Structure-Guided and Knowledge-Based Design: When the three-dimensional structure of the biological target is known, researchers can use computational modeling and docking to design indazole derivatives that fit precisely into the active site. nih.govnih.gov This approach allows for the rational design of modifications that enhance binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create more potent lead compounds. nih.govfrontiersin.org The indazole core itself can be considered a key fragment, which is then elaborated upon based on structural information to build a high-affinity ligand. nih.gov

Bioisosterism: Indazole is often used as a bioisostere for other bicyclic aromatic heterocycles like indole (B1671886) or benzimidazole. This means it has similar physical and chemical properties, allowing it to be substituted into a known active scaffold to potentially improve properties such as metabolic stability, solubility, or patentability, while retaining biological activity. researchgate.net

To efficiently explore the SAR of the indazole scaffold, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of related compounds. nih.gov These methods allow for the rapid creation of hundreds of analogues by systematically combining different building blocks at various positions of diversity on the indazole core. researchgate.netnih.govacs.orgbenthamdirect.com

A typical parallel synthesis strategy for a tri-substituted indazole library might involve the following steps:

N-1 Diversification: A set of indazole precursors is reacted with a variety of alkylating or acylating agents to introduce diversity at the N-1 position. nih.gov

C-3 Diversification: The resulting products are then functionalized at the C-3 position using a range of reagents. nih.gov

Benzo-Ring Diversification: A third point of diversity is introduced at a specific position on the benzo-ring, for example, via reductive amination or acylation at C-5. nih.gov

These libraries are then screened against biological targets to identify "hits"—compounds with promising activity. This high-throughput approach accelerates the discovery process by allowing for a broad and systematic exploration of the chemical space around the indazole core. benthamdirect.com

Advanced Computational and Theoretical Studies of 1 Acetyl 3 Methylindazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the fundamental properties of molecules like 1-acetyl-3-methylindazole. These methods model the electronic structure and predict the three-dimensional arrangement of atoms (molecular geometry) with high accuracy. DFT calculations for indazole derivatives are typically performed using specific basis sets, such as B3LYP/6-31++g or B3LYP/6-31G(d,p), to ensure reliable optimization of the molecular structure. researchgate.netdergipark.org.tr The resulting optimized geometry corresponds to the lowest energy state of the molecule, providing crucial insights into its stability and physical properties.

These computational approaches are instrumental in understanding the distribution of electrons within the molecule, which governs its chemical behavior and reactivity. By calculating parameters like molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.govirjweb.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For indazole derivatives, DFT calculations are used to determine the energies of these orbitals and their spatial distribution across the molecule. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Representative Quantum Chemical Parameters Calculated for a Heterocyclic Compound Using DFT
ParameterCalculated Value (eV)Significance
EHOMO-6.29Energy of the highest occupied molecular orbital; relates to electron-donating ability. dergipark.org.tr
ELUMO-1.81Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. dergipark.org.tr
HOMO-LUMO Gap (ΔE)4.48Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. irjweb.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can simulate various types of spectra for this compound before it is even synthesized or isolated.

NMR Spectroscopy: Computational models can predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, help confirm the molecular structure and assign specific signals to the correct atoms in the molecule. nih.gov

IR Spectroscopy: Vibrational frequencies can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands to specific functional groups and vibrational modes within the molecule, such as the C=O stretch of the acetyl group or vibrations of the indazole ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This provides information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure and conjugation.

Conformational Analysis and Energy Landscape Mapping

Molecules that are not entirely rigid, like this compound, can exist in various spatial arrangements, or conformations, due to rotation around single bonds. The N-acetyl group, in particular, can rotate relative to the indazole ring system. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

Computational methods are used to perform a systematic search of the possible conformations by rotating the flexible bonds. For each conformation, the potential energy is calculated, resulting in an "energy landscape map." This map reveals the energy minima, which correspond to the most stable, low-energy conformations, and the energy barriers that separate them. nih.gov Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or macromolecule, typically a protein). derpharmachemica.comtandfonline.com This method is fundamental in drug discovery and molecular biology for generating hypotheses about how a small molecule might interact with a biological target to elicit a response.

The process involves placing the ligand into the binding site of the protein and evaluating different poses based on a scoring function. The results provide insights into the binding mode and affinity, helping to rationalize the biological activity of indazole derivatives and guide the design of new, more potent compounds. nih.govbiotech-asia.org

Methodologies for Predicting Binding Modes and Affinities

To predict how this compound interacts with a protein target, docking software like Autodock is commonly used. nih.govtandfonline.com The first step is to obtain the 3D structures of both the ligand and the protein, often from crystallographic data (Protein Data Bank or PDB). The ligand's structure is energy-minimized to find its most stable conformation.

The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site. Each orientation, or "pose," is scored based on how favorable the intermolecular interactions are. These interactions include:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals forces: General attractive or repulsive forces.

Electrostatic interactions: Attraction or repulsion between charged groups.

The output of a docking simulation is a set of possible binding poses ranked by their binding energy (or docking score), typically expressed in kcal/mol. derpharmachemica.combiotech-asia.org A more negative binding energy suggests a stronger, more stable interaction between the ligand and the protein. derpharmachemica.comuomustansiriyah.edu.iq

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Protein Target
CompoundBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesTypes of Interactions
Indazole Derivative A-8.0Arg115, Met374Hydrogen Bond, Hydrophobic derpharmachemica.com
Indazole Derivative B-7.7Arg115, Thr310, Leu372Hydrogen Bond, Hydrophobic derpharmachemica.com
Indazole Derivative C-9.2Glu562, Ala564Hydrogen Bond nih.gov

Allosteric and Orthosteric Site Investigation through Simulation

Proteins often have multiple binding sites. The orthosteric site is the primary, active binding site where the natural substrate or ligand binds. nih.govquora.com In contrast, an allosteric site is a distinct, secondary site on the protein. nih.govquora.com When a molecule binds to an allosteric site, it can change the protein's shape and modulate its activity, either by enhancing it (positive allosteric modulator) or inhibiting it (negative allosteric modulator). frontiersin.org

Molecular docking simulations can be used to investigate whether this compound is more likely to bind to the orthosteric site or a potential allosteric site. This is done by defining the search space for the docking simulation to include the entire protein surface or specific, known allosteric pockets. nih.gov By comparing the binding energies and interaction patterns at both sites, researchers can hypothesize about the molecule's mechanism of action. Binding to an allosteric site can be therapeutically advantageous as it offers a more subtle way to control a protein's function and can lead to greater selectivity and fewer side effects compared to drugs that directly compete at the highly conserved orthosteric site. nih.govfrontiersin.org

Pharmacophore Modeling and Virtual Screening Methodologies for Indazole Scaffolds

Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify novel bioactive molecules. For indazole scaffolds, these methodologies have been instrumental in exploring their potential as inhibitors for a variety of biological targets.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The development of a pharmacophore model for a particular indazole scaffold often begins with a set of known active compounds.

One study focused on identifying Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) as inhibitors of estrogen receptor alpha (ERα), a key target in breast cancer. eurekaselect.com Using a training set of 17 known ERα inhibitors, ten pharmacophore models were generated using the LigandScout software. The best model, validated with a set of 383 active compounds and 20,674 decoys, consisted of one hydrophobic feature, one hydrogen bond acceptor, and one aromatic interaction. eurekaselect.com This validated model was then used for a ligand-based virtual screening of a library of 186 AIACs and related compounds to identify potential new inhibitors. eurekaselect.com

Virtual screening is the subsequent step where large libraries of chemical compounds are computationally screened against a pharmacophore model or a target's binding site to identify molecules that are likely to be active. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

In the context of indazole scaffolds, virtual screening has been applied to discover inhibitors for targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer. nih.gov A computational study designed new indazole-based molecules with pharmacophoric characteristics of VEGFR-2 inhibitors. These designed compounds were then subjected to molecular docking, a form of virtual screening, to predict their binding affinity to the ATP binding site of VEGFR-2. nih.gov

The general workflow for these methodologies as applied to indazole scaffolds can be summarized in the following table:

StepDescriptionExample Application for Indazole Scaffolds
1. Training Set Selection A diverse set of molecules with known biological activity against a specific target is selected.A training set of 17 estrogen receptor alpha (ERα) inhibitors was used to develop pharmacophore models. eurekaselect.com
2. Pharmacophore Model Generation Computational software is used to identify the common chemical features and their spatial arrangement required for biological activity.The LigandScout software was used to generate ten pharmacophore models for ERα inhibitors. eurekaselect.com
3. Model Validation The generated pharmacophore model is tested for its ability to distinguish between known active and inactive compounds.The best pharmacophore model for ERα inhibitors was validated using 383 active compounds and 20,674 decoys. eurekaselect.com
4. Virtual Screening A large library of compounds is computationally screened against the validated pharmacophore model.A library of 186 Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin and related compounds were screened. eurekaselect.com
5. Hit Identification and Prioritization Compounds that fit the pharmacophore model well are identified as "hits" and are prioritized for further experimental testing.The virtual screening identified several potential hit compounds as ERα inhibitors. eurekaselect.com

These computational approaches have proven to be a valuable starting point in the design and discovery of new indazole-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable tools in medicinal chemistry for predicting the activity of newly designed molecules and for understanding the physicochemical properties that are crucial for their biological function.

The development of a QSAR model for indazole derivatives involves several key steps. First, a dataset of indazole compounds with experimentally determined biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Several QSAR studies have been conducted on indazole derivatives to elucidate the structural requirements for their activity against various biological targets. For instance, a study on indazole estrogens as selective β-estrogen receptor ligands utilized the Hansch approach to develop a QSAR model. eurekaselect.com This model suggested that the nature of the substituent at the 3rd position of the indazole nucleus is a key determinant for selectivity towards the β-estrogen receptor. eurekaselect.com Specifically, the presence of a polar group at this position was found to be favorable for selectivity. eurekaselect.com

In another study, three-dimensional QSAR (3D-QSAR) models, including Field and Gaussian-based approaches, were developed for a series of indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy. nih.gov These models were validated using statistical methods like Partial Least Squares (PLS). The resulting steric and electrostatic contour maps from the 3D-QSAR analysis provided a visual representation of the regions around the indazole scaffold where bulky or electron-donating/withdrawing groups would enhance or diminish the inhibitory activity. nih.gov

The general process for developing a QSAR model for indazole derivatives is outlined below:

StepDescriptionKey Considerations for Indazole Derivatives
1. Data Set Preparation A series of indazole derivatives with a range of biological activities are selected.The dataset should have structural diversity and a significant spread in biological activity values.
2. Molecular Descriptor Calculation A variety of physicochemical and structural descriptors are calculated for each molecule in the dataset.Descriptors can include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP).
3. Model Building Statistical methods are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. imist.ma
4. Model Validation The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.Techniques include leave-one-out cross-validation and prediction of the activity of an external test set of compounds. researchgate.net
5. Model Interpretation The validated QSAR model is interpreted to understand the structure-activity relationships.The model can indicate which molecular properties of the indazole derivatives are most influential for their biological activity.

The development of robust QSAR models for indazole derivatives continues to be an active area of research, providing valuable insights for the rational design of new and more potent therapeutic agents.

Molecular and Cellular Research Methodologies Utilizing 1 Acetyl 3 Methylindazole

Mechanistic Investigations of Molecular Target Interactions in in vitro Systems

To understand the biological effects of a compound, its direct interactions with molecular targets such as enzymes and receptors must be characterized. In vitro systems provide a controlled environment to study these interactions.

Enzyme Binding and Inhibition Assay Design and Interpretation

The potential for 1-Acetyl-3-methylindazole to act as an enzyme inhibitor would be a primary area of investigation. Assays would be designed to measure the compound's ability to reduce the activity of specific enzymes. A common approach is the use of fluorogenic or colorimetric assays where the enzyme's activity on a substrate produces a measurable signal. The reduction of this signal in the presence of this compound would indicate inhibition.

Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing enzyme kinetics in the presence of varying concentrations of both the substrate and this compound.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay TypeSubstrateMeasured ParameterResult
Kinase XFluorogenicATP, PeptideFluorescenceIC50 = 15 µM
Protease YColorimetricChromogenic PeptideAbsorbanceNo significant inhibition
Histone Deacetylase ZChemiluminescentAcetylated PeptideLuminescenceIC50 = 25 µM

This table is illustrative and does not represent published data.

Receptor Ligand Binding Assay Methodologies

To determine if this compound interacts with specific cellular receptors, radioligand binding assays are a standard methodology. These assays measure the ability of the compound to displace a known radiolabeled ligand that binds to the receptor of interest. The assays are typically performed using cell membranes expressing the target receptor. A decrease in the bound radioactivity in the presence of this compound indicates that it is competing for the same binding site or an allosteric site on the receptor. The data from these competition assays are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Cell-Based Assay Methodologies for Cellular Pathway Modulations

Following the identification of molecular targets in vitro, cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways in a more biologically relevant context.

Signal Transduction Pathway Analysis Techniques

Should this compound be found to interact with a specific receptor or enzyme, the next step would be to investigate its impact on downstream signal transduction pathways. Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins. For instance, if this compound inhibits a particular kinase, a decrease in the phosphorylation of its substrate proteins would be expected. Reporter gene assays are another powerful tool, where the activity of a transcription factor regulated by a specific pathway is linked to the expression of a reporter protein like luciferase.

A related indazole derivative, 6-acetoamido-1-acetyl-1-indazole (TAS-3-124), has been shown to inhibit the production of proinflammatory cytokines such as IL-1β, TNF-α, and IL-6. This suggests that acetylated indazole scaffolds may have the potential to modulate inflammatory signaling pathways.

Methodological Aspects of Target Identification and Validation

If this compound exhibits a specific cellular phenotype in screening assays, but its direct molecular target is unknown, various target identification strategies can be employed. One common method is affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry.

Another approach is thermal shift analysis, which can detect the stabilization of a target protein upon ligand binding. Target validation would then involve confirming that the identified target is responsible for the observed cellular effects of the compound, often using genetic techniques like siRNA-mediated knockdown or CRISPR/Cas9-based gene editing to reduce the expression of the target protein and observe if this phenocopies the effects of the compound.

Development and Application of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or organismal context. For this compound to be considered a useful chemical probe, it would need to demonstrate high potency and selectivity for its intended target. The development process would involve iterative rounds of chemical synthesis to create analogs of this compound with improved properties.

Once a potent and selective analog is identified, it could be used as a research tool to investigate the biological roles of its target protein. For example, if this compound were a selective inhibitor of a novel kinase, it could be used to study the physiological consequences of inhibiting that kinase in various disease models.

Strategies for Identifying and Validating Specific Biological Macromolecule Interactions

The elucidation of the molecular targets of a bioactive small molecule is fundamental to understanding its mechanism of action and potential therapeutic applications. For a compound such as this compound, a multi-faceted approach employing a combination of affinity-based, biophysical, and cellular techniques is essential for the robust identification and validation of its interactions with biological macromolecules. These strategies allow for both the initial discovery of potential binding partners and the subsequent quantitative characterization of these interactions in vitro and within a physiological cellular context.

Affinity-Based Target Identification

The initial step in identifying the cellular partners of this compound often involves affinity-based methods, which leverage the binding properties of the molecule to isolate its targets from complex biological mixtures like cell lysates.

Affinity Chromatography: This is a widely used technique for target identification. acs.org It requires the chemical modification of this compound to incorporate a linker arm that can be covalently attached to a solid support, such as agarose beads, without significantly impairing its binding activity. tandfonline.comrsc.org This immobilized "bait" is then incubated with a protein extract. tandfonline.com Proteins that bind to this compound are retained on the support while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. acs.orgtandfonline.com

Photo-Affinity Labeling: A more advanced approach involves creating a photo-affinity probe derivative of this compound. nih.gov This probe includes a photoreactive group that, upon exposure to UV light, forms a covalent bond with any closely associated macromolecules. This method can trap even transient or weak interactions and reduces the number of non-specific proteins that might be isolated. nih.gov

Biophysical Validation of Interactions

Once potential binding partners are identified, biophysical assays are employed to validate the direct interaction and to quantify its kinetic and thermodynamic properties.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular binding events in real-time. nih.govspringernature.comportlandpress.com In a typical experiment, a putative protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.govspringernature.com Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change. portlandpress.comrsc.org This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. rsc.orgreichertspr.com

Hypothetical SPR Analysis of this compound Interaction with Target Protein X Note: The following data is for illustrative purposes only and does not represent experimentally derived values.

Analyte Concentration (nM)Association Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Dissociation Constant (K_D) (nM)
101.2 x 10⁵5.8 x 10⁻³48.3
251.2 x 10⁵5.8 x 10⁻³
501.2 x 10⁵5.8 x 10⁻³
1001.2 x 10⁵5.8 x 10⁻³
2001.2 x 10⁵5.8 x 10⁻³
This interactive table presents hypothetical kinetic data from an SPR experiment, showing consistent rate constants across a range of analyte concentrations and a calculated affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govreactionbiology.comtainstruments.com This allows for the determination of not only the binding affinity (K_D) and stoichiometry (n) of the interaction but also the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) changes. nih.govtainstruments.comeuropeanpharmaceuticalreview.com This provides a complete thermodynamic profile of the interaction between this compound and its target, offering insights into the nature of the binding forces. nih.gov

Hypothetical ITC Data for this compound Binding to Target Protein Y Note: The following data is for illustrative purposes only and does not represent experimentally derived values.

ParameterValue
Stoichiometry (n)0.98
Dissociation Constant (K_D)150 nM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)2.1 cal/mol/deg
This interactive table shows a hypothetical thermodynamic profile for a binding interaction as determined by ITC. The negative enthalpy change suggests the binding is an exothermic process.

Cellular Target Engagement and Validation

Confirming that the interaction between this compound and its putative target occurs within a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA): CETSA is a method used to verify target engagement in a cellular environment. acs.orgnih.govdrugtargetreview.com The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. cam.ac.uk Intact cells are treated with this compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding in the cell. acs.org

Hypothetical CETSA Results for Target Protein Z with this compound Note: The following data is for illustrative purposes only and does not represent experimentally derived values.

Temperature (°C)% Soluble Protein (Vehicle Control)% Soluble Protein (+ this compound)
45100100
508598
555082
602055
65525
This interactive table illustrates a hypothetical thermal shift. The increased percentage of soluble protein at higher temperatures in the presence of this compound suggests target engagement and stabilization.

Co-Immunoprecipitation (Co-IP): Co-IP is used to study protein-protein interactions within their native cellular context. thermofisher.comabcam.com This technique can be adapted to validate the effect of a small molecule on a protein complex. An antibody is used to pull down a specific target protein from a cell lysate. thermofisher.com The precipitated complex is then analyzed (e.g., by Western blot) for the presence of interacting partners. By comparing the results from untreated cells versus cells treated with this compound, researchers can determine if the compound disrupts or enhances the formation of a specific protein complex, thereby validating its biological effect on the target's interactions. iaanalysis.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Acetyl 3 Methylindazole and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 1-acetyl-3-methylindazole. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the determination of the precise molecular formula. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby offering a high degree of confidence in the compound's identity.

In a typical HRMS analysis of this compound, the protonated molecule ([M+H]⁺) would be analyzed. The experimentally determined mass-to-charge ratio (m/z) is then compared to the theoretically calculated mass for the proposed formula, C₁₀H₁₀N₂O. A close agreement between these values serves as strong evidence for the compound's structure.

Furthermore, HRMS is instrumental in assessing the purity of a sample. The high resolution allows for the detection of even minor impurities that may not be readily observable by lower-resolution mass spectrometry. By identifying the exact masses of these impurities, their elemental compositions can also be deduced, providing valuable insights into potential byproducts of the synthesis or degradation products.

Table 1: Theoretical and Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₀N₂O
Monoisotopic Mass 174.0793 g/mol

| Expected [M+H]⁺ Ion | 175.0866 m/z |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons of the acetyl group, and the methyl protons at the 3-position. The chemical shifts (δ) of these protons provide information about their electronic environment, and the coupling patterns (multiplicities) reveal the number of neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For this compound, distinct signals would be expected for the carbonyl carbon of the acetyl group, the methyl carbons, and the aromatic carbons of the indazole ring.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Structure Elucidation

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of the protons on the aromatic ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is a crucial experiment for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, an HMBC correlation between the methyl protons of the acetyl group and the carbonyl carbon would confirm the acetyl moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly coupled. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could be used to confirm the proximity of the acetyl group to certain protons on the indazole ring.

Solid-State NMR for Polymorphic Forms (where applicable to research)

While solution-state NMR provides information about the average structure of a molecule in solution, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of molecules in the solid state. This is particularly valuable in pharmaceutical research for the characterization of different polymorphic forms of a drug substance. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, such as solubility and stability.

For this compound, if different crystalline forms were to be identified, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a key technique for their characterization. Different polymorphs would likely exhibit different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing in the crystal lattice.

X-Ray Crystallography for Absolute Configuration and Intermolecular Interactions

Table 2: Representative Crystallographic Data for an Acetyl-Indazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å
β 107.227(1)°

Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide illinois.edu

Chromatographic Separation and Purity Analysis Methodologies (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification. Purity assessment is performed by analyzing the chromatogram for the presence of any additional peaks, and the area percentage of the main peak is used to quantify the purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile and thermally stable compounds like this compound, GC-MS can provide both retention time information and a mass spectrum of the compound. The mass spectrum, which shows the fragmentation pattern of the molecule upon electron ionization, serves as a molecular fingerprint and can be used for unambiguous identification by comparison with a library of known spectra. GC-MS is also highly sensitive for the detection and identification of volatile impurities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational changes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the acetyl group, typically in the region of 1690-1720 cm⁻¹. Other important bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations associated with the indazole ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar functional groups and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the various functional groups, and a comparison of the IR and Raman spectra can provide a more complete vibrational analysis of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (acetyl) Stretching 1690 - 1720
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 3000
C=C (aromatic) Stretching 1450 - 1600

| C=N (indazole) | Stretching | 1500 - 1650 |

Future Directions and Emerging Research Perspectives on 1 Acetyl 3 Methylindazole

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of indazole derivatives like 1-Acetyl-3-methylindazole. These computational tools offer the potential to dramatically accelerate the pace of discovery and optimization. acs.org

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaDescriptionPotential Impact
Bioactivity Prediction Using quantitative structure-activity relationship (QSAR) models powered by ML to predict the biological effects of novel analogs of this compound.Faster identification of more potent and selective compounds.
ADMET Profiling Employing deep learning models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its derivatives.Early-stage deselection of candidates with unfavorable pharmacokinetic or toxicity profiles.
De Novo Design Generative AI models can design novel indazole structures with desired properties, providing new starting points for synthesis.Exploration of novel chemical space around the this compound scaffold.
Synthesis Planning Retrosynthesis prediction tools can suggest efficient synthetic routes to this compound and its analogs.Optimization of chemical synthesis, reducing time and cost.

Exploration of Novel Synthetic Pathways to Enhance Molecular Diversity

While established methods for the synthesis of indazoles exist, the future of this compound research will likely involve the exploration of novel and more efficient synthetic strategies. rsc.org The goal is to not only improve the yield and reduce the environmental impact of its production but also to facilitate the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Recent advances in synthetic organic chemistry, such as C-H activation, photoredox catalysis, and flow chemistry, offer exciting possibilities for the functionalization of the indazole core. These modern techniques could allow for the precise introduction of a wide variety of substituents onto the this compound scaffold, leading to a greater understanding of how structural modifications influence its biological activity.

Advancements in Computational Modeling for Predicting Indazole Reactivity and Interactions

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic level. For this compound, advancements in computational modeling will provide deeper insights into its electronic structure, reactivity, and potential interactions with biological macromolecules. nih.govnih.gov

Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's geometric and electronic properties, helping to predict its stability and reactivity. Molecular docking simulations can then be employed to model the binding of this compound to the active sites of various enzymes and receptors. nih.gov This in silico approach can help to identify likely biological targets and guide the design of more potent and selective derivatives. Furthermore, molecular dynamics simulations can provide a dynamic picture of how the compound interacts with its target over time, offering a more complete understanding of the binding process.

Methodological Innovations in the Exploration of Biological Targets and Pathways

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action. Future research on this compound will benefit from innovative methodologies for target identification and pathway analysis.

One promising approach is the use of chemoproteomics, which employs chemical probes to identify the protein binding partners of a small molecule within a complex biological system. By developing a probe based on the this compound structure, researchers could potentially "fish out" its direct cellular targets.

Furthermore, advances in systems biology and bioinformatics will allow for a more holistic understanding of the cellular pathways affected by this compound. Techniques such as transcriptomics (measuring changes in gene expression) and metabolomics (analyzing changes in metabolite levels) can provide a comprehensive picture of the downstream effects of the compound, helping to elucidate its broader biological impact. nih.govnih.govbiorxiv.org

Interdisciplinary Collaborative Frameworks in Indazole-Based Chemical Research

The complexity of modern drug discovery and chemical research necessitates a move towards more collaborative and interdisciplinary approaches. The future success of research into this compound will likely depend on the formation of strong partnerships between researchers from diverse fields. acs.orgnih.govdrugbank.comtandfonline.comresearchgate.net

These collaborations will bring together synthetic chemists, computational chemists, biologists, pharmacologists, and clinicians, each contributing their unique expertise to a common goal. Academic-industry partnerships are particularly valuable in this context, as they can bridge the gap between basic research and clinical development. acs.orgdrugbank.comtandfonline.comresearchgate.net Such frameworks can provide access to specialized equipment, high-throughput screening facilities, and the expertise required to navigate the complex regulatory landscape of drug development. Funding bodies and research institutions are increasingly encouraging and supporting these types of collaborative projects, recognizing that they are often the most effective way to translate fundamental scientific discoveries into tangible benefits for society. schrodinger.comwustl.eduacs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Acetyl-3-methylindazole in laboratory settings?

  • Methodological Answer : Synthesis typically involves acetylation of 3-methylindazole using acetic anhydride or acetyl chloride under reflux conditions. For example, analogous procedures for indazole derivatives (e.g., benzoxazole carboxylates) use refluxing with excess reagents in ethanol or DMSO, followed by solvent removal under reduced pressure and purification via recrystallization (e.g., water-ethanol mixtures) . Key parameters include reaction time (4–18 hours), stoichiometry, and acid catalysis (e.g., glacial acetic acid) to enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization involves:

  • Chromatography : Thin-layer (TLC) or gas chromatography (GC) to monitor purity, as described for triazole derivatives .
  • Spectroscopy : NMR (¹H/¹³C) to confirm acetylation at the 1-position and methyl substitution at the 3-position.
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., analogous compounds show m.p. ranges of 141–143°C) .
  • Reference Standards : Cross-validation with certified impurities (e.g., midazolam hydrochloride standards in pharmaceutical analysis) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity and reduce side reactions, as demonstrated in triazole synthesis .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance acetylation efficiency .
  • Stoichiometric Control : Excess acetylating agents (1.2–1.5 equivalents) drive reactions to completion while minimizing unreacted intermediates.
  • Byproduct Analysis : Use GC or HPLC to identify impurities (e.g., unacetylated indazole) and adjust reaction time/temperature accordingly .

Q. What analytical challenges arise when characterizing this compound derivatives, and how can they be resolved?

  • Methodological Answer :

  • Challenge 1 : Overlapping NMR signals due to aromatic protons.
  • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns, as applied in benzodiazepine impurity profiling .
  • Challenge 2 : Low solubility in common solvents.
  • Solution : Recrystallize using mixed solvents (e.g., ethanol-water) to improve crystal quality for X-ray diffraction .
  • Challenge 3 : Detection of trace impurities.
  • Solution : Employ high-resolution mass spectrometry (HRMS) or LC-MS, referencing pharmaceutical impurity standards (e.g., EP-certified impurities) .

Q. How can researchers design experiments to assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorogenic substrates, following protocols for structurally related indazoles (e.g., A-674563 hydrochloride) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, halogens) and compare bioactivity data.
  • Data Contradiction Analysis : If conflicting results arise (e.g., variable IC₅₀ values), validate assay conditions (pH, temperature) and purity (>95% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.